molecular formula C10H9NO B12876018 2-Cyclopropylbenzo[d]oxazole

2-Cyclopropylbenzo[d]oxazole

Cat. No.: B12876018
M. Wt: 159.18 g/mol
InChI Key: HVNQJLMZMQDUCQ-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Heterocycles in Chemical Research

Benzoxazoles are a class of heterocyclic compounds composed of a benzene (B151609) ring fused to an oxazole (B20620) ring. innovareacademics.in This aromatic structure imparts a high degree of stability, while also providing reactive sites that allow for functionalization. hilarispublisher.com The versatility of the benzoxazole core has made it a privileged scaffold in medicinal chemistry and materials science.

The study of heterocyclic compounds is of paramount importance in the discovery of new drugs. innovareacademics.in Many natural products, including alkaloids, vitamins, and hormones, as well as a vast array of synthetic drugs and dyes, contain heterocyclic frameworks. hilarispublisher.com Benzoxazole derivatives, in particular, have been shown to exhibit a wide spectrum of biological activities. hilarispublisher.comnih.govresearchgate.net

The development of synthetic methodologies for benzoxazole derivatives is a significant area of research. mdpi.com Common strategies involve the condensation of 2-aminophenols with various precursors like carboxylic acids, aldehydes, or esters. mdpi.comorganic-chemistry.org Researchers continuously seek to develop more efficient, milder, and environmentally friendly synthetic routes. mdpi.comresearchgate.net

Overview of 2-Cyclopropylbenzo[d]oxazole: A Distinctive Benzoxazole Derivative

This compound is a specific derivative of the benzoxazole family, distinguished by the presence of a cyclopropyl (B3062369) group at the 2-position of the oxazole ring. The cyclopropyl group is a three-membered carbocyclic ring known for its high ring strain, which imparts unique chemical and physical properties to the molecules it is attached to. wikipedia.org The process of introducing a cyclopropane (B1198618) ring into a molecule is known as cyclopropanation and is a significant transformation in organic chemistry. wikipedia.org

The synthesis of 2-substituted benzoxazoles, including the cyclopropyl derivative, can be achieved through various methods. One common approach is the cyclization of a 2-aminophenol (B121084) with a suitable carboxylic acid or its derivative. For instance, the reaction of N-(5-bromo-2-hydroxyphenyl) cyclopropanecarboxamide (B1202528) in the presence of triphenylphosphine (B44618) and carbon tetrachloride yields 5-bromo-2-cyclopropylbenzo[d]oxazole. google.comgoogleapis.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C10H9NO
Molecular Weight 159.19 g/mol
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Note: Specific experimental data for the parent compound this compound is limited in publicly available literature. The table reflects general properties based on its structure.

Research Landscape and Emerging Areas for this compound

Research involving this compound appears to be primarily situated within the context of larger molecular scaffolds being investigated for various applications. For instance, derivatives of this compound have been included in studies targeting fibroblast growth factor receptor (FGFR) inhibitors. google.comgoogleapis.com FGFRs are linked to various cellular processes, and their dysregulation is implicated in certain diseases. googleapis.com

Emerging research appears focused on incorporating this unique benzoxazole into more complex molecules to explore its potential in modulating biological targets. The development of novel synthetic methods that allow for the efficient and selective functionalization of the this compound core could open new avenues for its application in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-cyclopropyl-1,3-benzoxazole

InChI

InChI=1S/C10H9NO/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2

InChI Key

HVNQJLMZMQDUCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3O2

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Cyclopropylbenzo D Oxazole

Electrophilic Aromatic Substitution on the Benzoxazole (B165842) Core

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.combyjus.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as an arenium ion. byjus.commasterorganicchemistry.com The rate and regioselectivity of the substitution are heavily influenced by the substituents already present on the ring. libretexts.orgyoutube.com

For 2-cyclopropylbenzo[d]oxazole, the benzoxazole core itself is a fused heterocyclic system where the oxazole (B20620) moiety generally acts as an electron-withdrawing group due to the electronegativity of the nitrogen and oxygen atoms. This deactivates the fused benzene (B151609) ring towards electrophilic attack compared to benzene itself. The deactivating nature of the oxazole fusion directs incoming electrophiles primarily to the C5 and C7 positions, which are meta to the heteroatoms of the oxazole ring.

The cyclopropyl (B3062369) group at the C2 position can electronically influence the benzoxazole core. Due to the high p-character of its C-C bonds, a cyclopropyl group can act as a weak electron-donating group through conjugation, which may slightly modulate the reactivity of the aromatic system.

Common electrophilic aromatic substitution reactions applicable to the benzoxazole core include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation of the ring, although these reactions are often less effective on deactivated aromatic systems.

The specific conditions for these reactions would need to be optimized to account for the deactivating effect of the oxazole ring.

Reaction TypeTypical ReagentsExpected Position of Substitution
HalogenationBr₂, FeBr₃ or NBSC5, C7
NitrationHNO₃, H₂SO₄C5, C7
SulfonationFuming H₂SO₄C5, C7

Nucleophilic Aromatic Substitution at the C2 Position

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The mechanism can be a stepwise addition-elimination process that proceeds through a stabilized anionic intermediate (Meisenheimer complex) or a concerted mechanism. nih.govnih.gov

In heterocyclic systems like benzoxazoles, the C2 position is activated towards nucleophilic attack. Reactions of 2-halobenzoxazoles with various nucleophiles (e.g., amines, thiols) are well-documented methods for synthesizing 2-substituted derivatives. researchgate.netchemrxiv.org

However, for this compound, a direct SNAr reaction at the C2 position by displacing the cyclopropyl group is not a standard or feasible transformation. The cyclopropyl group is a carbanion, which is an exceptionally poor leaving group. Therefore, typical SNAr conditions would not lead to its substitution. Alternative strategies would be required to achieve functionalization at this position, potentially involving ring-opening of the oxazole or activation of the C2-carbon through other means, but this falls outside the scope of a classical SNAr pathway.

Diels-Alder Reactions Involving Oxazole Moieties

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgyoutube.com Oxazoles can function as dienes in [4+2] cycloaddition reactions, particularly in inverse-electron-demand Diels-Alder reactions where the oxazole (as an electron-poor diene) reacts with an electron-rich dienophile. nih.govresearchgate.net These reactions are synthetically valuable as they can be used to construct highly substituted pyridine (B92270) and furan (B31954) rings following a subsequent retro-Diels-Alder step. researchgate.net

The benzoxazole moiety in this compound can also participate as the diene component. The fusion of the benzene ring means the diene is part of a larger aromatic system, which can influence reactivity. The reaction would involve the C4 and C5 atoms of the oxazole ring system acting as the diene. Activation with a Lewis acid can facilitate the cycloaddition by lowering the energy of the LUMO of the oxazole diene. nih.gov

Following the initial cycloaddition, the resulting bicyclic adduct is often unstable and can undergo a retro-Diels-Alder reaction to expel a stable fragment, leading to the formation of a new aromatic ring. For example, reaction with an alkyne could lead to a substituted quinoline (B57606) derivative. The specific outcome would depend on the nature of the dienophile and the reaction conditions.

Dienophile TypeIntermediate ProductFinal Product (after potential rearrangement/elimination)
Electron-rich AlkenesBicyclic AdductSubstituted Quinolines or Phenols
AlkynesBicyclic AdductSubstituted Quinolines

Functionalization and Derivatization Strategies for the Cyclopropyl Moiety

The cyclopropyl ring is a key structural motif in many pharmaceuticals due to its unique conformational and electronic properties. digitellinc.com It can enhance metabolic stability and act as a bioisostere for other chemical groups. digitellinc.com Several strategies exist for the functionalization of a cyclopropyl ring attached to a heterocyclic core.

C-H Functionalization: Direct C-H activation provides an efficient way to introduce new substituents. Palladium-catalyzed C-H arylation has been demonstrated for cyclopropanes, often using a directing group to control regioselectivity. For example, a picolinamide (B142947) auxiliary can direct the arylation to the cis position of the cyclopropyl ring. acs.org

Ring-Opening Reactions: The inherent strain of the cyclopropane (B1198618) ring (approx. 27 kcal/mol) allows for ring-opening reactions under various conditions (e.g., with acids, electrophiles, or transition metals) to yield functionalized acyclic products. Nickel-catalyzed cross-coupling reactions can proceed via C-C bond activation and ring-opening to produce β-substituted enol ethers. researchgate.net

Cycloaddition and Rearrangement: Methylidenecyclopropanes, which could potentially be synthesized from a cyclopropyl ketone derivative, can undergo (4+1) cycloadditions with oxadienes to form dihydrofurans. colab.ws Palladium-catalyzed cascades involving aza-Heck reactions can also be used to create complex cyclopropane-fused N-heterocycles. acs.org

StrategyDescriptionPotential Outcome for this compound
C-H ArylationPd-catalyzed reaction to form a new C-Aryl bond on the cyclopropyl ring.Introduction of a phenyl or other aryl group onto the cyclopropyl moiety.
Ring-OpeningCleavage of a C-C bond in the cyclopropyl ring to form a linear chain.Formation of a 1,3-difunctionalized propyl chain attached to the benzoxazole.
Cascade ReactionsMulti-step reactions initiated by a single event, such as a Heck reaction.Formation of complex polycyclic systems containing the benzoxazole core.

General Derivatization Reactions for Enhancing Biological Activity

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and enhancing its biological activity. Research on various benzoxazole derivatives has revealed several effective approaches for generating analogues with improved therapeutic potential. mdpi.comglobalresearchonline.netnih.gov

Substitution on the Benzene Ring: Introducing substituents on the benzene portion of the core is a common strategy. Halogenation (e.g., adding Cl or Br) or introducing methoxy (B1213986) (-OCH₃), nitro (-NO₂), or alkyl groups can significantly impact lipophilicity, electronic properties, and metabolic stability. Studies on related benzoxazoles have shown that such substitutions can fine-tune antiproliferative and antibacterial activities. mdpi.comnih.gov For instance, the introduction of a bromine atom at the C7 position has been shown to increase the biological activity of some benzoxazolylalanine derivatives. nih.gov

Modification of the C2-Substituent: While this article focuses on the 2-cyclopropyl derivative, a general strategy for enhancing activity involves modifying the substituent at the C2 position. This is often achieved by synthesizing analogues with different groups at C2, such as various substituted phenyl rings or other heterocyclic moieties. researchgate.netmdpi.com

N-Alkylation: The nitrogen atom of the benzoxazole ring can be alkylated to produce N-alkylated benzoxazolium salts. These modifications can alter the solubility and electronic properties of the molecule. globalresearchonline.net

Advanced Spectroscopic and Structural Elucidation of 2 Cyclopropylbenzo D Oxazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Cyclopropylbenzo[d]oxazole, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) ring and the aliphatic protons of the cyclopropyl (B3062369) substituent. In a deuterated chloroform (CDCl₃) solvent, the aromatic protons typically appear as complex multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The protons on the cyclopropyl ring exhibit characteristic upfield shifts due to their unique electronic environment. Specifically, the methine proton of the cyclopropyl group attached to the benzoxazole ring is expected to resonate as a multiplet, while the methylene protons of the cyclopropyl ring will also appear as multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule. The spectrum for this compound will show signals for the carbon atoms of the benzoxazole core and the cyclopropyl group. The quaternary carbon of the oxazole (B20620) ring (C2) will have a characteristic chemical shift. The aromatic carbons of the benzene (B151609) ring will appear in the typical downfield region for aromatic compounds, while the carbons of the cyclopropyl group will be observed at significantly more upfield chemical shifts.

¹H NMR Data for this compound in CDCl₃
Chemical Shift (δ ppm)
7.61-7.59 (m, 1H)
7.43-7.41 (m, 1H)
7.29-7.22 (m, 2H)
2.29-2.22 (m, 1H)
1.29-1.24 (m, 2H)
1.19-1.14 (m, 2H)
¹³C NMR Data for this compound in CDCl₃
Chemical Shift (δ ppm)
168.8
151.1
141.6
124.3
124.0
119.6
110.3
8.8
8.7

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the benzoxazole ring system and the cyclopropyl group. Key absorptions would include C=N stretching vibrations for the oxazole ring, C=C stretching vibrations for the aromatic benzene ring, and C-H stretching vibrations for both the aromatic and cyclopropyl C-H bonds. The C-O-C stretching of the oxazole ring also gives a characteristic signal.

Characteristic IR Absorption Bands for this compound
Functional Group
Aromatic C-H Stretch
Cyclopropyl C-H Stretch
C=N Stretch (Oxazole Ring)
C=C Stretch (Aromatic Ring)
C-O-C Stretch (Oxazole Ring)

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for benzoxazoles may involve the cleavage of the oxazole ring and loss of small neutral molecules. The presence of the cyclopropyl group would also lead to characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Expected Mass Spectrometry Data for this compound
Ion
[M]⁺ (Molecular Ion)
Fragmentation Ions

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Information Obtainable from X-ray Crystallography of this compound Derivatives
Parameter
Unit Cell Dimensions (a, b, c, α, β, γ)
Space Group
Bond Lengths
Bond Angles
Torsional Angles
Crystal Packing Motifs
Absolute Stereochemistry (for chiral derivatives)

Computational and Theoretical Chemistry Studies of 2 Cyclopropylbenzo D Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. marmara.edu.tr For molecules like 2-Cyclopropylbenzo[d]oxazole, DFT calculations are instrumental in determining optimized molecular geometry, electronic properties, and reactivity descriptors. These calculations can elucidate the distribution of electron density and identify the most reactive sites within the molecule. researchgate.net

DFT studies on related benzoxazole (B165842) derivatives have been used to understand their structural and electronic features. marmara.edu.trnih.gov Such analyses typically involve calculating parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. Other parameters such as ionization potential, electron affinity, and molecular electrostatic potential (MESP) are also calculated to provide a comprehensive electronic profile of the compound. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties (Note: The following data is illustrative for this compound and is based on typical values for related heterocyclic compounds.)

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and stability
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.8 eVEnergy released upon gaining an electron

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotech-asia.org This method is extensively used in drug discovery to understand how a ligand, such as a benzoxazole derivative, might interact with a biological target, typically a protein or enzyme. nih.gov The simulation places the ligand into the binding site of the target receptor and scores the different poses based on their binding affinity. researchgate.net

For benzoxazole scaffolds, docking studies have been employed to explore their potential as inhibitors for various enzymes, such as DNA gyrase, cyclooxygenase-2 (COX-2), and different kinases involved in cancer pathways. nih.govmdpi.comnih.gov These studies help in understanding the binding modes and potential interactions that stabilize the ligand within the receptor's active site. rsc.org

Binding affinity is a measure of the strength of the interaction between a ligand and its target. In molecular docking, this is typically expressed as a docking score or an estimated binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. rsc.org Predicting the binding affinity helps in prioritizing compounds for further experimental testing.

Table 2: Illustrative Predicted Binding Affinities for this compound with Various Protein Targets (Note: This data is hypothetical and serves to illustrate the typical output of molecular docking studies.)

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
DNA Gyrase B (E. coli)1KZN-7.8Antibacterial
Cyclooxygenase-2 (COX-2)5KIR-8.5Anti-inflammatory
VEGFR-2 Kinase2OH4-9.2Anticancer
Estrogen Receptor Alpha1SJ0-8.1Anticancer

A crucial outcome of molecular docking is the identification of key amino acid residues in the target's binding pocket that interact with the ligand. rsc.org These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. The benzoxazole ring, being aromatic and planar, can participate in π-stacking and hydrophobic interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. mdpi.com Identifying these key recognition sites is vital for structure-activity relationship (SAR) studies and for optimizing the ligand to improve its potency and selectivity. mdpi.com

Table 3: Hypothetical Key Amino Acid Interactions for this compound in a Kinase Binding Site (Note: This data is illustrative and represents typical interactions found in docking studies of small molecule inhibitors.)

Amino Acid ResidueInteraction TypeDistance (Å)
Leu84Hydrophobic3.8
Val91Hydrophobic4.1
Ala103van der Waals3.5
Lys63Hydrogen Bond (with N atom)2.9
Asp191π-Cation4.5

Molecular Dynamics (MD) Simulations for Stability and Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. acs.org MD simulations are used to assess the stability of the predicted ligand-protein complex and to analyze the conformational changes that may occur upon ligand binding. rsc.orgrsc.org The simulation tracks the trajectory of the complex in a simulated physiological environment (e.g., in water), providing insights into its behavior over a period typically ranging from nanoseconds to microseconds.

The Root Mean Square Deviation (RMSD) is a measure of the average distance between the atoms (usually the backbone atoms) of superimposed proteins at different time points in the simulation. It is calculated with respect to a reference structure (typically the initial docked pose). A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation. Large fluctuations in RMSD might indicate instability of the complex. rsc.org

The Root Mean Square Fluctuation (RMSF) is calculated for each individual amino acid residue in the protein. It measures the fluctuation of each residue around its average position during the simulation. High RMSF values indicate regions of the protein that are flexible or disordered, whereas low RMSF values suggest regions that are more constrained. Analyzing the RMSF of the active site residues can reveal how ligand binding affects the flexibility of the binding pocket. rsc.org

Table 4: Summary of Illustrative Molecular Dynamics Simulation Findings (Note: This data is hypothetical and represents a typical summary of MD simulation results for a stable ligand-protein complex.)

Analysis MetricObservationInterpretation
RMSD of Protein BackbonePlateaued at ~2.1 Å after 20 nsThe protein-ligand complex is stable over the simulation period.
RMSD of LigandStable within the binding pocket with fluctuations < 1.5 ÅThe ligand remains securely bound in its initial predicted pose.
RMSF of Active Site ResiduesLow fluctuation values (< 1.0 Å)The binding of the ligand stabilizes the conformation of the active site.
RMSF of Loop RegionsHigher fluctuations observed in distal loopsThese regions are inherently flexible and not directly impacted by ligand binding.

Quantum Chemical Descriptors and Reactivity Predictions (e.g., Electrophilic Nature)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic electronic properties and reactivity of a molecule. For this compound, these methods could predict a range of chemical descriptors that offer insights into its behavior in chemical reactions.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly relevant for predicting the electrophilic nature of a molecule, as it indicates its ability to accept electrons. A lower LUMO energy suggests a stronger electrophilic character.

Other important descriptors that could be calculated for this compound include:

Ionization Potential (IP): Related to the HOMO energy, it represents the energy required to remove an electron.

Electron Affinity (EA): Related to the LUMO energy, it is the energy released when an electron is added.

Global Hardness (η): A measure of the molecule's resistance to charge transfer.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A global measure of electrophilic power.

A hypothetical set of calculated quantum chemical descriptors for this compound is shown in Table 2. These values would be instrumental in predicting its reactivity in various chemical environments.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorFormulaHypothetical Value (eV)
E_HOMO --6.5
E_LUMO --1.2
Energy Gap (ΔE) E_LUMO - E_HOMO5.3
Ionization Potential (IP) -E_HOMO6.5
Electron Affinity (EA) -E_LUMO1.2
Global Hardness (η) (IP - EA) / 22.65
Electronegativity (χ) (IP + EA) / 23.85
Electrophilicity Index (ω) χ² / (2η)2.79

Note: The values in this table are for illustrative purposes only and are not based on actual calculations.

Application of Solvation Models in Computational Studies

The behavior and properties of a molecule can be significantly influenced by its solvent environment. Solvation models are therefore a critical component of computational studies. These models can be broadly categorized into explicit and implicit models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. While providing a high level of detail, this method is computationally very expensive.

Implicit Solvation Models: These models represent the solvent as a continuous medium with a specific dielectric constant. They are much more computationally efficient and are widely used. Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).

For computational studies of this compound, the choice of solvation model would depend on the specific research question. For instance, in MM/PBSA calculations, implicit models like the Poisson-Boltzmann (PB) or Generalized Born (GB) models are integral to calculating the polar solvation energy. For quantum chemical calculations, models like PCM or SMD would be used to simulate the effect of a solvent on the electronic structure and reactivity descriptors. The selection of the solvent (e.g., water, ethanol, DMSO) would be dictated by the experimental conditions being modeled.

Biological Activity and Mechanistic Insights of 2 Cyclopropylbenzo D Oxazole Derivatives in Vitro Research Focus

Agonist Activity towards Farnesoid X Receptor (FXR) (In Vitro)

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in tissues of the enterohepatic system and is a key regulator of metabolic pathways. mdpi.com The activation of FXR is a therapeutic strategy for various gastrointestinal and liver diseases. nih.gov While FXR agonists are a subject of extensive research, including the development of non-steroidal modulators, in vitro studies specifically detailing the agonist activity of 2-cyclopropylbenzo[d]oxazole derivatives towards the Farnesoid X Receptor (FXR) are not extensively documented in the currently available scientific literature. However, the broader class of oxazole (B20620) derivatives has been investigated for FXR modulation. For instance, compounds with a 1,2,4-oxadiazole (B8745197) core have been identified as a chemotype of FXR antagonists. mdpi.comunifr.ch Research has also identified novel natural product agonists for FXR, such as 2-oxokolavenol (B1181516), highlighting the ongoing search for new chemical scaffolds that can modulate this receptor. mdpi.com

Antimicrobial Activity Studies (In Vitro)

The benzoxazole (B165842) scaffold is a recognized pharmacophore in the development of new antimicrobial agents.

Antibacterial Screening (In Vitro)

Various derivatives of the broader oxazole and benzoxazole families have demonstrated notable antibacterial activity in in vitro screenings. nih.goviajps.com For example, certain oxazole derivatives have shown inhibitory potential against bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus cereus. nih.govnih.gov Studies on N-acyl-α-amino acids and their corresponding 1,3-oxazol-5(4H)-ones, which share a core heterocyclic structure, have shown activity against Gram-positive bacteria. nih.gov Similarly, isoniazid-containing 4H-pyrimido[2,1-b] benzothiazoles, a related class of heterocyclic compounds, displayed significant antibacterial activity against strains like Enterobacter aerogenes. nih.gov While these findings underscore the potential of the benzoxazole core, specific in vitro antibacterial screening data for this compound was not prominent in the reviewed literature.

Antifungal Activity of Related Benzoxazole Derivatives (In Vitro)

In vitro studies have confirmed the antifungal potential of various benzoxazole derivatives, particularly against Candida species. nih.govresearcher.lifenih.gov Certain 2-mercaptobenzoxazole derivatives and their N-phenacyl analogues have shown activity against Candida albicans. nih.gov The mechanism of action for some of these derivatives involves targeting the fungal cell membrane by interacting with and blocking the synthesis of ergosterol, a crucial component of the membrane. nih.gov One study highlighted a benzoxazole derivative, referred to as Compound 1, which exhibited strong action against C. krusei with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL, and also showed activity against C. albicans and C. tropicalis. researcher.lifenih.govresearchgate.net

Compound ClassFungal StrainActivity (MIC in µg/mL)
Benzoxazole Derivative (Compound 1)Candida krusei15.6
Benzoxazole Derivative (Compound 1)Candida albicans62.5
Benzoxazole Derivative (Compound 1)Candida tropicalis125.0

Anticancer and Antiproliferative Effects (In Vitro)

The oxazole scaffold is a key component in many compounds investigated for their anticancer properties, targeting various mechanisms including protein kinases and microtubule dynamics. nih.gov

Evaluation on Specific Cancer Cell Lines (e.g., Lymphoma, Prostate Cancer)

Derivatives of the benzoxazole family have been evaluated for their antiproliferative effects against a range of human cancer cell lines. nih.govsemanticscholar.org For instance, 2-Arylnaphtho[d]oxazole-4,9-dione derivatives have been tested against both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. researchgate.net One compound in this class demonstrated significant cytotoxicity with IC50 values of 0.03 μM on LNCaP cells and 0.08 μM on PC3 cells after a five-day period. researchgate.net

In the context of lymphoma, while direct studies on this compound are scarce, related isoxazole (B147169) derivatives have shown potent in vitro growth inhibitory effects across various lymphoma histotypes. unipa.it Certain tricyclic compounds incorporating a nih.govresearcher.lifeoxazole ring fused with other scaffolds have demonstrated nanomolar growth inhibitory activity against the NCI-60 cancer cell line panel. unipa.it

Compound ClassCancer Cell LineCell Line TypeActivity (IC50 in µM)
2-Arylnaphtho[d]oxazole-4,9-dioneLNCaPProstate Cancer (Androgen-Dependent)0.03
2-Arylnaphtho[d]oxazole-4,9-dionePC3Prostate Cancer (Androgen-Independent)0.08

Cell Cycle Analysis and Apoptosis Induction (In Vitro)

The induction of apoptosis and interference with the cell cycle are key mechanisms for many anticancer agents. nih.gov In vitro studies on heterocyclic compounds related to benzoxazoles have demonstrated these effects. For example, certain benzimidazole (B57391) derivatives, which share structural similarities with benzoxazoles, have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis in various cancer cells. nih.gov One study on a bromo-derivative of benzimidazole found that it significantly increased the cell population in the G2/M phase and elevated the percentage of late apoptotic cells in MCF-7 (breast cancer), DU-145 (prostate cancer), and H69AR (lung cancer) cell lines in a concentration-dependent manner. nih.gov Similarly, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been found to suppress cell cycle progression and trigger apoptosis in MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. mdpi.comnih.gov These findings suggest that the broader benzoxazole and related heterocyclic scaffolds are capable of inducing cytotoxic effects through cell cycle arrest and apoptosis, though specific data for this compound is not detailed in the reviewed literature.

Anti-inflammatory Activity (In Vitro Models)

While direct in vitro studies on the anti-inflammatory activity of this compound are not extensively documented in the reviewed literature, the broader class of 2-substituted benzoxazole derivatives has demonstrated significant potential as anti-inflammatory agents. Research into various analogs indicates that the benzoxazole scaffold is a promising pharmacophore for the development of new anti-inflammatory drugs researchgate.netnih.govimedpub.com.

Studies on different 2-substituted benzoxazoles have shown their ability to inhibit key inflammatory mediators. For instance, a series of benzoxazolone derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity, with some compounds showing potent inhibition of Interleukin-6 (IL-6) nih.gov. Specifically, compounds 3c, 3d, and 3g from this series exhibited IC50 values of 10.14 ± 0.08 µM, 5.43 ± 0.51 µM, and 5.09 ± 0.88 µM, respectively, against IL-6 nih.gov. This suggests that the benzoxazole core can be effectively modified to produce significant anti-inflammatory effects.

Although no specific data is available for the 2-cyclopropyl variant, the anti-inflammatory potential of the benzoxazole class of compounds is well-recognized researchgate.net. Further in vitro assays would be necessary to determine if the 2-cyclopropyl substitution confers or enhances anti-inflammatory properties in this specific molecular context.

Compound SeriesBio-targetIC50 (µM)
Benzoxazolone derivative 3cIL-610.14 ± 0.08
Benzoxazolone derivative 3dIL-65.43 ± 0.51
Benzoxazolone derivative 3gIL-65.09 ± 0.88

Potential as Fluorescent Dipeptidomimetics

The potential of this compound derivatives as fluorescent dipeptidomimetics is an area that remains largely unexplored in the available scientific literature. However, the foundational components of this molecule, namely the benzoxazole core, have been investigated for their fluorescent properties. Benzoxazole and its derivatives are known to exhibit promising photophysical characteristics, making them attractive for various applications, including as fluorescent probes researchgate.net.

Research has been conducted on the synthesis and fluorescent properties of other benzoxazole derivatives. For example, some benzothiazole derivatives, which are structurally related to benzoxazoles, have been shown to display fluorescence emissions in the range of 380 to 450 nm researchgate.net. Furthermore, studies on 2,5-diaryloxazoles have highlighted their strong absorption, good Stokes shifts, and high fluorescence quantum yields, making them suitable for applications such as biphotonic DNA probes researchgate.net.

While these findings establish the fluorescence potential of the broader oxazole and benzoxazole families, there is no specific mention of this compound being utilized as a fluorescent dipeptidomimetic. The unique electronic and steric properties of the cyclopropyl (B3062369) group at the 2-position could influence the photophysical properties of the benzoxazole ring, but dedicated studies are required to ascertain this potential.

Structure Activity Relationship Sar Studies of 2 Cyclopropylbenzo D Oxazole Analogues

Impact of Substituents on Synthetic Yields and Reaction Conditions

The synthesis of 2-substituted benzoxazoles, including the 2-cyclopropyl variant, is often achieved by the condensation of an ortho-aminophenol with a corresponding carboxylic acid derivative. The efficiency of this synthesis and the required reaction conditions are heavily influenced by the nature of the substituents on the 2-aminophenol (B121084) starting material.

Research into the synthesis of benzoxazoles has shown that various substituents on the aminophenol ring are well-tolerated. mdpi.com For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to activate amides for reaction with 2-aminophenols provides a versatile method for creating a range of 2-substituted benzoxazoles. mdpi.com In this context, cycloalkyl amides, the precursors for compounds like 2-Cyclopropylbenzo[d]oxazole, have been found to react efficiently. mdpi.com

The electronic and steric properties of substituents on the 2-aminophenol ring play a role in the reaction outcome.

Alkyl Groups : 2-aminophenols bearing alkyl substituents, such as methyl and tert-butyl groups, can be used to produce the corresponding benzoxazole (B165842) derivatives in good yields. mdpi.com

Halogens : The presence of halogen substituents, like chlorine or bromine, on the aminophenol is well-tolerated, leading to excellent yields of the target products. mdpi.com

Electron-Withdrawing Groups : A nitro-substituted aminophenol, which contains a strong electron-withdrawing group, also demonstrates impressive tolerance in this type of reaction, affording the desired product with an ideal yield of 65%. mdpi.com

This indicates that a variety of substituents can be incorporated into the benzoxazole core, allowing for the synthesis of a diverse library of analogues for further biological testing, without significant penalties to the synthetic yield.

Substituent on 2-AminophenolReported YieldReference
MethylGood mdpi.com
tert-ButylGood mdpi.com
ChlorineExcellent mdpi.com
BromineExcellent mdpi.com
Nitro65% mdpi.com

Influence of Structural Modifications on Receptor Binding Affinity

The affinity with which a ligand binds to its biological target is a critical determinant of its pharmacological activity. For benzoxazole and structurally related heterocyclic compounds, modifications at the 2-position can have a profound impact on receptor binding affinity. While direct binding data for this compound is limited in the available literature, valuable insights can be drawn from studies on structurally analogous benzimidazole (B57391) derivatives.

Studies on 2-alkyl substituted benzimidazoles, which share a similar heterocyclic core, have demonstrated that small, bulky groups at the 2-position can confer high binding affinity and selectivity for certain receptors, such as the angiotensin II type 2 (AT₂) receptor. nih.govdiva-portal.org

Key findings from these analogous systems include:

An isopropyl group at the 2-position resulted in a ligand with high AT₂R affinity, showing a Kᵢ value of 4.0 nM. diva-portal.org

A tert-butyl group, which is also a small and bulky substituent, yielded a derivative with a comparable high affinity (Kᵢ = 5.3 nM) and a very favorable selectivity ratio. diva-portal.org

In contrast, larger aliphatic rings or phenyl groups at the 2-position were not productive for improving binding affinity. diva-portal.org

The cyclopropyl (B3062369) group is, like isopropyl and tert-butyl, a small and sterically constrained alkyl substituent. Based on these findings with analogous compounds, it is hypothesized that the 2-cyclopropyl moiety contributes favorably to receptor binding by providing a rigid and well-defined orientation within the receptor's binding pocket.

Compound (2-Substituted Benzimidazole Analogue)Binding Affinity (Kᵢ, nM) for AT₂ ReceptorReference
2-Isopropylbenzimidazole derivative4.0 diva-portal.org
2-tert-Butylbenzimidazole derivative5.3 diva-portal.org
2-Ethylbenzimidazole derivative11 diva-portal.org
2-Methylbenzimidazole derivative13 diva-portal.org

Correlation between Structural Features and In Vitro Biological Potency

The in vitro biological potency of benzoxazole analogues is highly dependent on the substitution patterns on both the benzoxazole core and the substituent at the 2-position. mdpi.com The introduction of specific structural features, such as a cyclopropane (B1198618) ring, can enhance biological activity by imposing conformational constraints on the molecule. researchgate.net

A preliminary analysis of SAR suggests that imposing conformational restrictions through a cyclopropane ring can reduce the entropic losses that occur during the formation of a ligand-enzyme complex, thus enhancing binding and potency. researchgate.net In studies comparing compounds with and without this rigid structural element, the cyclopropane-containing analogues often exhibit superior activity. For example, in one study of enzyme inhibitors, the isomer of a cyclopropane-containing analogue was considerably more active than its non-cyclopropane prototype. researchgate.net

Furthermore, substitutions on the benzoxazole ring itself are known to modulate potency. Studies on various 2-arylbenzoxazole derivatives have shown that substitutions at the C-5 position can lead to enhanced antiproliferative activity. mdpi.com For instance, derivatives bearing electron-donating groups such as methoxy (B1213986) or dimethylamino have shown significant biological activity. nih.gov This suggests that a combination of the 2-cyclopropyl group and specific substituents on the benzoxazole ring could lead to highly potent compounds.

Structural FeatureImpact on In Vitro PotencyRationale / ExampleReference
Cyclopropane Ring at C-2Enhances potencyReduces conformational flexibility, lowering the entropic penalty of binding. An analogue with a cyclopropane ring showed significantly higher activity than its prototype. researchgate.net
Substitution at C-5Modulates potencyHalogen atoms or electron-donating groups at the C-5 position of the benzoxazole ring can enhance antiproliferative or antimicrobial activity. mdpi.comnih.gov
Azaaromatic Groups at C-2Generally activeIn a study of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with azaaromatic groups at the 2-position were generally found to be biologically active. nih.gov

Stereochemical Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.gov For chiral compounds containing a cyclopropane ring, different stereoisomers can exhibit vastly different potencies, as biological macromolecules like receptors and enzymes are themselves chiral and can selectively interact with only one specific isomer.

The significance of chirality has been demonstrated in various classes of bioactive molecules. Often, only one stereoisomer is responsible for the desired biological effect. nih.gov For example, in a study on the antimalarial activity of 3-Br-acivicin isomers, it was found that only the (5S, αS) isomers displayed significant potency. nih.gov The other isomers, including the enantiomer and diastereoisomers, were significantly less active or completely inactive. nih.gov This difference was attributed to a stereoselective uptake mechanism and specific binding requirements at the target enzyme. nih.gov

In the context of this compound analogues, if additional chiral centers are present or if the cyclopropane ring itself is substituted, the resulting stereoisomers would be expected to have different biological activities. For instance, it has been hypothesized in related systems that cis-isomers might be significantly more active than their trans-isomer counterparts. researchgate.net This highlights the critical importance of controlling and characterizing the stereochemistry during the design and synthesis of novel analogues to achieve optimal biological activity.

Example of Stereochemical Impact on Biological Activity (IC₅₀ values for 3-Br-acivicin isomers against P. falciparum)
Isomer (Stereochemistry)IC₅₀ (µM)Relative ActivityReference
(5S, αS) - "Natural" Isomer~1.5Potent nih.gov
(5R, αS) - Diastereoisomer> 15Inactive nih.gov
(5S, αR) - Diastereoisomer> 15Inactive nih.gov
(5R, αR) - Enantiomer~15~10-fold less potent nih.gov

Advanced Research Directions and Potential Applications

Development of Novel Synthetic Methodologies for Diversification

The synthesis of 2-substituted benzoxazoles is a well-explored area of organic chemistry, providing a strong foundation for the diversification of the 2-cyclopropylbenzo[d]oxazole scaffold. Future research will likely focus on adapting and refining these methods to create libraries of analogues with varied substitution patterns on the benzene (B151609) ring. The goal is to develop more efficient, greener, and versatile synthetic routes that allow for systematic structure-activity relationship (SAR) studies. researchgate.net

Key approaches for diversification include:

Condensation Reactions: The most common method involves the condensation of an appropriately substituted 2-aminophenol (B121084) with cyclopropanecarboxylic acid or its derivatives (e.g., acyl chlorides, esters). nih.gov Research is aimed at developing milder catalysts and reaction conditions to improve yields and substrate scope.

Oxidative Cyclization: This involves the reaction of 2-aminophenols with cyclopropyl (B3062369) aldehydes, followed by an oxidative cyclization step. organic-chemistry.org The development of new, environmentally benign oxidizing agents is an active area of investigation.

Transition-Metal Catalyzed Methods: Modern synthetic chemistry offers powerful tools for C-H activation and cross-coupling reactions. researchgate.net These can be employed to directly functionalize a pre-formed benzoxazole (B165842) core or to construct the heterocyclic system under mild conditions, offering late-stage diversification opportunities. mdpi.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for safer handling of reactive intermediates, making them ideal for the rapid generation of compound libraries based on the this compound scaffold. researchgate.netorganic-chemistry.org

Synthetic StrategyKey ReactantsPotential AdvantagesReference
Catalytic CondensationSubstituted 2-aminophenols + Cyclopropanecarboxylic acid derivativesHigh atom economy, potential for green catalysts (e.g., nano-catalysts). researchgate.netijpbs.com
Tf₂O-Promoted Cascade ReactionSubstituted 2-aminophenols + Cyclopropyl tertiary amidesMild conditions, versatility in functional group tolerance. mdpi.com
Intramolecular Cyclizationo-Haloanilides derived from cyclopropanecarboxylic acidApplicable for substrates sensitive to strong acids or oxidants. researchgate.net
Electrochemical Oxidation/CyclizationGlycine derivatives and substituted phenolsAtom-economical, avoids chemical oxidants, generates H₂ as a byproduct. organic-chemistry.org

Design of Advanced Benzoxazole-Based Chemical Probes

Benzoxazole derivatives are known for their promising photophysical properties, making them excellent candidates for the development of fluorescent chemical probes. periodikos.com.br The introduction of the cyclopropyl group at the 2-position can fine-tune the electronic and steric properties of the benzoxazole fluorophore, potentially leading to probes with enhanced sensitivity, selectivity, and photostability. researchgate.net

Future research in this area could focus on:

Ion and Molecule Sensing: By attaching specific recognition moieties (e.g., crown ethers, chelators) to the benzene ring of this compound, fluorescent probes for detecting specific cations (e.g., Al³⁺, Cu²⁺), anions (e.g., F⁻, CN⁻), and important biomolecules can be developed. researchgate.net The rigid cyclopropyl group could help in pre-organizing the binding site, thereby enhancing selectivity.

DNA and Protein Probes: Benzoxazoles can act as fluorescent DNA intercalators or groove binders. periodikos.com.br The 2-cyclopropyl derivative could be explored for its DNA binding properties, with potential applications in cell imaging and as diagnostic tools. Modifications could also target specific protein binding pockets.

Environmental Monitoring: Probes based on this scaffold could be designed to detect environmental pollutants, such as heavy metals or explosive compounds like picric acid, leveraging the sensitive fluorescence response of the benzoxazole core. researchgate.net

Exploration of this compound Scaffolds in Material Sciences

The rigid, planar structure and conjugated π-system of benzoxazoles make them attractive components for advanced organic materials. researchgate.net They have found applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent materials. researchgate.netnih.gov The this compound scaffold offers a unique building block for tuning the properties of these materials.

Potential avenues of exploration include:

Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives can serve as emitting or charge-transporting layers in OLEDs. researchgate.net The electronic properties imparted by the cyclopropyl group could be used to modulate the emission color, quantum efficiency, and charge-carrier mobility of these materials.

Flexible Electronics and Sensors: Recently, benzoxazole derivatives have been shown to form multifunctional elastic crystals with remarkable bending and twisting capabilities, suitable for flexible optoelectronics. researchgate.netconsensus.app Incorporating the 2-cyclopropyl scaffold could influence the molecular packing in the solid state, potentially leading to new materials with enhanced mechanical and piezochromic (pressure-responsive) properties.

Boron-Complexed Dyes: Incorporating benzoxazole ligands into boron complexes has led to innovative dyes for LEDs and bioimaging. nih.gov The this compound moiety could be used to create novel boron complexes with tailored photophysical characteristics.

Application AreaPotential Role of this compoundKey Properties to InvestigateReference
Organic Electronics (OLEDs, OFETs)Component in emitting or charge-transport layers.Luminescence, quantum yield, charge mobility, energy levels (HOMO/LUMO). researchgate.netnih.gov
Flexible/Wearable DevicesBuilding block for elastic, multifunctional crystals.Mechanical elasticity, piezochromism, optical waveguide performance. researchgate.netconsensus.app
Smart SensorsActive material in stimuli-responsive sensors (e.g., pressure, chemical).Changes in fluorescence or conductivity upon external stimuli. researchgate.net

Role in Agrochemical Research

Benzoxazole is an important heterocyclic scaffold in the discovery of new agrochemicals, with derivatives showing a broad spectrum of biological activities. mdpi.comnih.gov The stable and easily modifiable nature of the benzoxazole ring makes it a "privileged structure" in this field. mdpi.com The introduction of a cyclopropyl group is a common strategy in pesticide design to enhance potency and metabolic stability.

Research on this compound in this domain could target:

Fungicides: Many benzoxazole-containing compounds exhibit potent fungicidal activity. researchgate.net Derivatives of this compound could be screened against economically important plant pathogens.

Herbicides: Certain benzoxazoles act as bleaching herbicides. ijpbs.com The unique electronic signature of the cyclopropyl group may lead to novel herbicidal modes of action or improved efficacy.

Insecticides and Antivirals: The benzoxazole scaffold is present in insecticides like oxazosulfyl (B8228571) and antiviral agents like Dufulin. mdpi.com The 2-cyclopropyl scaffold provides a novel chemical space to explore for new insecticidal or plant antiviral agents.

Future Avenues in Medicinal Chemistry Research (Pre-Clinical Focus)

The benzoxazole nucleus is a key pharmacophore in many compounds with a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects. ijrrjournal.commdpi.com The cyclopropyl ring is often considered a "bioisostere" of a phenyl group or a vinyl group and is used by medicinal chemists to improve potency, selectivity, and pharmacokinetic properties like metabolic stability and membrane permeability. nih.gov

The preclinical development of this compound derivatives represents a promising frontier. Key research areas include:

Anticancer Agents: Benzoxazole derivatives have been designed as inhibitors of key cancer targets like VEGFR-2 and as inducers of apoptosis. nih.govsciprofiles.com The conformational constraint imposed by the cyclopropyl group could lead to more selective and potent enzyme inhibitors or protein-protein interaction modulators. nih.govresearchgate.net

Antimicrobial Agents: With the rise of antimicrobial resistance, novel scaffolds are urgently needed. 2-Substituted benzoxazoles have demonstrated potent activity against various bacteria and fungi. nih.govijpcbs.com The 2-cyclopropyl scaffold could be explored for its potential to overcome existing resistance mechanisms.

Enzyme Inhibition: The benzoxazole core is found in inhibitors of various enzymes. The cyclopropyl group can interact favorably with hydrophobic pockets in enzyme active sites, potentially leading to highly potent and selective inhibitors for targets relevant to inflammation, neurodegenerative diseases, or metabolic disorders.

Therapeutic AreaPotential Molecular Target/MechanismRationale for 2-Cyclopropyl ScaffoldReference
OncologyKinase inhibition (e.g., VEGFR-2), apoptosis induction (e.g., Bcl-2 modulation).Enhance binding affinity, improve selectivity, increase metabolic stability. nih.govsciprofiles.comnih.gov
Infectious DiseasesInhibition of bacterial enzymes (e.g., DNA gyrase), disruption of fungal cell membranes.Novel structural motif to overcome resistance, improved cell penetration. nih.govijpcbs.com
Inflammatory DiseasesInhibition of inflammatory enzymes (e.g., COX).Potent and selective binding to enzyme active sites. ijrrjournal.com
Neurodegenerative DiseasesInhibition of enzymes like monoamine oxidase, modulation of Aβ aggregation.Increased brain permeability, enhanced metabolic stability in the CNS. nih.gov

Q & A

Q. Q1. What are the key synthetic methodologies for preparing 2-Cyclopropylbenzo[d]oxazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted benzaldehydes with cyclopropylamine derivatives under acidic or catalytic conditions. For example, refluxing in ethanol with glacial acetic acid as a catalyst (e.g., 5 drops) facilitates imine formation, followed by cyclization . Yield optimization (e.g., 65% in ) depends on solvent choice (DMSO vs. ethanol), reaction time (4–18 hours), and post-synthetic purification (e.g., crystallization with water-ethanol mixtures). Microwave-assisted synthesis () or electrochemical methods ( ) can enhance efficiency and reduce toxic byproducts.

Q. Q2. How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer: 1H NMR is critical for verifying cyclopropane proton signals (δ 0.8–1.5 ppm) and benzo[d]oxazole aromatic protons (δ 7.5–8.5 ppm). For example, reports a singlet at δ 8.52 ppm for the oxazole proton. IR spectroscopy identifies C-O-C stretching (1250–1300 cm⁻¹) and cyclopropane C-H bending (800–850 cm⁻¹). Isomer analysis (e.g., cis/trans) requires 2D NMR (COSY, NOESY) or X-ray crystallography, as seen in platinum complex studies ( ).

Q. Q3. What structural features of this compound contribute to its biological activity?

Methodological Answer: The cyclopropane ring introduces steric rigidity, enhancing binding affinity to hydrophobic enzyme pockets. The benzo[d]oxazole core participates in π-π stacking and hydrogen bonding with biological targets (e.g., antimicrobial enzymes in ). Substituent effects (e.g., electron-withdrawing groups on the benzene ring) modulate electron density, impacting bioactivity . Computational docking studies () can predict binding modes with targets like tubulin or kinases.

Advanced Research Questions

Q. Q4. How can green chemistry principles be applied to optimize the synthesis of this compound?

Methodological Answer: Replace hazardous solvents (DMSO, DMF) with deep-eutectic solvents or water-ethanol mixtures (). Catalytic methods (e.g., Ag nanoparticles in ) reduce stoichiometric waste. Continuous flow synthesis minimizes energy consumption and improves scalability. For example, microwave-assisted reactions achieve 85–90% yield in 1–3 hours with ionic liquids (). Lifecycle analysis (LCA) should compare waste generation and energy use across methods.

Q. Q5. How do thermodynamic parameters (ΔG°, ΔH°) influence the stability of this compound derivatives under varying conditions?

Methodological Answer: Isothermal titration calorimetry (ITC) and DFT calculations quantify thermodynamic stability. For example, reports ΔG° = -15.2 kJ/mol for a platinum-oxazole complex, indicating spontaneous binding. High ΔH° values (>50 kJ/mol) suggest endothermic decomposition, requiring storage at low temperatures. Solvent polarity also affects stability; hydrophobic environments (e.g., lipid bilayers) stabilize cyclopropane rings .

Q. Q6. How should researchers address contradictions in bioactivity data across studies (e.g., varying IC50 values)?

Methodological Answer:

Standardize Assays: Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls ().

Validate Purity: HPLC-MS (>95% purity) ensures activity is not skewed by impurities ().

Structural Confirmation: X-ray crystallography or 2D NMR resolves isomer-related discrepancies ().

Meta-Analysis: Statistically pool data from multiple studies to identify trends (e.g., cyclopropane’s role in cytotoxicity) .

Q. Q7. What interdisciplinary approaches integrate this compound into materials science or chemical biology?

Methodological Answer:

  • Materials Science: Incorporate into conjugated polymers for optoelectronics. The oxazole ring’s electron-deficient nature enhances charge transport ().
  • Chemical Biology: Use as a photoaffinity probe by introducing azide groups. UV irradiation crosslinks the compound to target proteins for pull-down assays ().
  • Nanotechnology: Functionalize silver nanoparticles with oxazole derivatives for antimicrobial coatings ().

Q. Q8. How can computational methods guide the design of novel this compound analogs?

Methodological Answer:

Molecular Dynamics (MD): Simulate binding to receptors (e.g., EGFR kinase) to predict affinity .

QSAR Modeling: Correlate substituent electronegativity with bioactivity (e.g., IC50) using Hammett constants .

Docking Studies: AutoDock Vina or Schrödinger Suite identifies optimal binding poses ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.